molecular formula C23H26N6O B10916591 1-benzyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916591
M. Wt: 402.5 g/mol
InChI Key: CJBTUBCUILBILG-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their fusion to form the pyrazolopyridine core. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: This involves the cyclization of appropriate precursors, such as β-ketoesters or β-diketones, with ammonia or amines.

    Fusion of Pyrazole and Pyridine Rings: The intermediates are then subjected to cyclization reactions to form the pyrazolopyridine core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens (Cl~2~, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-BENZYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases or as an anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-N~4~-[1-(1-PROPYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

1-BENZYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring and the benzyl group on the nitrogen atom contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1-benzyl-N-[1-(2-ethylpyrazol-3-yl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-5-28-20(11-12-24-28)16(3)26-23(30)19-13-15(2)25-22-21(19)17(4)27-29(22)14-18-9-7-6-8-10-18/h6-13,16H,5,14H2,1-4H3,(H,26,30)

InChI Key

CJBTUBCUILBILG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

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